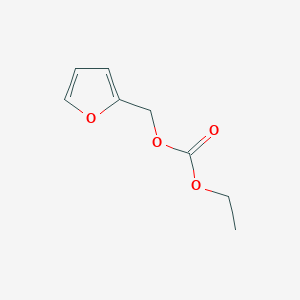

Ethyl 2-furylmethyl carbonate

Description

Ethyl 2-furylmethyl carbonate is a carbonate ester derivative of furan, characterized by an ethyl carbonate group (-O-(CO)-O-) attached to a 2-furylmethyl moiety. Carbonate esters are generally more stable than chlorocarbonates and less reactive than carboxylate esters, making them useful in synthetic chemistry as protecting groups or intermediates. Potential applications may include polymer synthesis, agrochemicals, or pharmaceuticals, leveraging the furan ring’s aromaticity and the carbonate group’s hydrolytic stability .

Properties

CAS No. |

57362-03-5 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

ethyl furan-2-ylmethyl carbonate |

InChI |

InChI=1S/C8H10O4/c1-2-10-8(9)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 |

InChI Key |

RKWIKUOPIZALEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (furan-2-ylmethyl) carbonate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions, and the product is obtained after purification through techniques like crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl (furan-2-ylmethyl) carbonate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and achieve higher yields .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

EFMC undergoes nucleophilic substitution at the carbonate group, particularly with alcohols or amines. The reaction proceeds via a two-step mechanism:

Mechanism :

-

Nucleophilic attack : Alcohols (ROH) or amines (RNH₂) displace the ethoxy group, forming a tetrahedral intermediate.

-

Cleavage : The intermediate collapses, releasing ethanol and forming a new carbonate or carbamate derivative.

Example :

Reaction with methanol in the presence of K₂CO₃ yields methyl 2-furylmethyl carbonate .

| Nucleophile | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Methanol | Mthis compound | K₂CO₃ | 91% | |

| Ethanol | Diethyl carbonate | K₂CO₃ | Quant. |

The furan ring’s electron-donating effect stabilizes transition states, enhancing reactivity compared to aliphatic carbonates.

Transesterification

EFMC participates in transesterification with alcohols under basic conditions. Potassium carbonate is a common catalyst :

Key Findings :

-

Primary alcohols (e.g., ethanol, propanol) react faster than secondary or tertiary alcohols due to steric effects .

-

Benzyl alcohol derivatives show rapid equilibration (30 minutes) under mild conditions .

Hydrolysis

EFMC hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis

Produces 2-furylmethanol and ethyl hydrogen carbonate:

Ethyl hydrogen carbonate further decomposes to CO₂ and ethanol .

Basic Hydrolysis

Yields 2-furylmethanol and potassium carbonate:

Reaction rates increase with higher pH and temperature .

Thermal Decomposition

EFMC decomposes at elevated temperatures (≥ 300°C), forming CO₂, ethylene, and methanol :

Experimental Data :

| Condition | Products | Major Pathway | Reference |

|---|---|---|---|

| Pyrolysis (700–1300 K) | CO₂, C₂H₄, CH₃OH | Radical decomposition | |

| With LiPF₆ (≥ 175°C) | CO₂, C₂H₆ | Catalyzed cleavage |

Decomposition pathways involve homolytic cleavage of C–O bonds in the carbonate group, followed by recombination of radicals .

Oxidation Reactions

EFMC undergoes oxidation in O₂-rich environments, forming furan-derived carboxylic acids and CO₂ :

Microcombustion Studies :

Stability and Storage

Scientific Research Applications

Organic Synthesis

Ethyl 2-furylmethyl carbonate serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Carbonate Formation : It can be used to introduce carbonate groups into other organic molecules, enhancing their reactivity.

- Solvent Applications : Due to its polar nature, it acts as a solvent for reactions involving polar substrates, facilitating better yields in organic transformations.

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential as an intermediate in the synthesis of bioactive compounds. Its ability to form stable complexes with drug molecules makes it a candidate for:

- Drug Delivery Systems : The compound can encapsulate drugs, improving their solubility and bioavailability.

- Prodrug Formulations : It can be utilized to create prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

Agrochemical Applications

The compound's furan ring is significant in agrochemicals, where it is used to synthesize herbicides and pesticides. Its applications include:

- Herbicide Development : this compound derivatives exhibit herbicidal activity, making them suitable for agricultural use.

- Insecticide Formulations : Compounds derived from this structure have been tested for efficacy against various pests.

Case Study 1: Electrochemical Applications

Recent studies have investigated the use of this compound as an electrolyte additive in lithium-ion batteries. The compound enhances the formation of a stable solid electrolyte interphase (SEI) on cathode materials, which improves battery performance by:

- Reducing Interface Resistance : Enhanced lithium-ion mobility leads to faster charging and discharging cycles.

- Increasing Cycle Stability : The SEI layer formed helps prevent degradation of electrode materials during cycling.

Case Study 2: Biochemical Interactions

Research has demonstrated that this compound interacts with enzymes involved in metabolic pathways. Its role as an enzyme inhibitor or activator has implications for:

- Metabolic Engineering : By modulating enzyme activity, it can influence metabolic fluxes in biological systems.

- Therapeutic Development : Understanding these interactions aids in the design of drugs targeting specific biochemical pathways.

Data Tables

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Organic Synthesis | Reagent for carbonate formation | Enhances yields in polar reactions |

| Pharmaceutical Development | Drug delivery systems | Improves solubility and bioavailability |

| Agrochemical Applications | Herbicides and insecticides | Effective against target pests |

| Electrochemical Research | Lithium-ion battery electrolyte additive | Increases cycle stability and reduces resistance |

Mechanism of Action

The mechanism of action of ethyl (furan-2-ylmethyl) carbonate involves its interaction with molecular targets in biological systems. The furan ring can participate in various biochemical pathways, and its derivatives have been shown to inhibit certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-Formylfuran-3-Carboxylate

- Structure : Combines a formyl (-CHO) group at the 2-position and a carboxylate ester (-COOEt) at the 3-position of the furan ring.

- Applications : Widely used as a precursor in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic additions and condensations .

- Comparison : Unlike Ethyl 2-furylmethyl carbonate, the formyl and carboxylate groups enhance electrophilicity, enabling participation in complex synthetic pathways (e.g., Schiff base formation). The carbonate group in the target compound may instead serve as a stabilizing or protecting moiety.

2-Fluoroethyl Carbonochloridate

- Structure : A chlorocarbonate (-O-(CO)-Cl) with a fluoroethyl group.

- Applications: Highly reactive acylating agent, used to introduce fluorine-containing groups in organofluorine chemistry .

- Comparison: The chlorine atom in 2-fluoroethyl carbonochloridate increases electrophilicity, making it far more reactive than this compound. The latter’s carbonate group lacks a leaving group (e.g., Cl), rendering it more stable but less suited for acylation reactions.

Methyl 2-Furoate

- Structure : A simple methyl ester of 2-furoic acid (COOMe).

- Properties : CAS 611-13-2, molar mass 126.11 g/mol, used in flavorings and fine chemicals due to its volatility and mild reactivity .

- Comparison : The ester group in Methyl 2-furoate is less sterically hindered and more hydrolytically labile than the carbonate group in this compound. The latter’s bulkier structure may enhance thermal stability but reduce volatility.

Table 1: Structural and Functional Comparison of Related Compounds

| Compound | Functional Groups | CAS | Molar Mass (g/mol) | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | Carbonate ester (-O-CO-O) | N/A* | ~170 (estimated) | Synthetic intermediates | Moderate, hydrolytically stable |

| Ethyl 2-formylfuran-3-carboxylate | Formyl, carboxylate ester | N/A | ~182 (estimated) | Pharmaceuticals, agrochemicals | High (electrophilic) |

| 2-Fluoroethyl carbonochloridate | Chlorocarbonate, fluoroethyl | N/A | ~142.5 (estimated) | Organofluorine synthesis | Very high (acylating agent) |

| Methyl 2-furoate | Carboxylate ester | 611-13-2 | 126.11 | Flavorings, fine chemicals | Low to moderate |

*Specific data for this compound is extrapolated based on structural analogs.

Key Research Findings

- Reactivity Differences: Carbonate esters like this compound exhibit slower hydrolysis rates compared to chlorocarbonates (e.g., 2-fluoroethyl carbonochloridate) but greater stability than carboxylate esters (e.g., Methyl 2-furoate) under acidic conditions .

- Synthetic Utility : The furan ring in this compound may enable participation in Diels-Alder reactions, similar to Ethyl 2-formylfuran-3-carboxylate, though the absence of a formyl group limits its use in condensation reactions .

- Industrial Relevance : While Ethyl 2-formylfuran-3-carboxylate is prioritized in drug discovery, this compound’s stability could make it preferable in polymer or material science applications .

Biological Activity

Ethyl 2-furylmethyl carbonate (EFMC) is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

EFMC is an ester derived from 2-furylmethanol and ethyl chloroformate. Its chemical structure allows for various interactions with biological systems, making it a candidate for pharmaceutical applications.

Biological Activity Overview

The biological activity of EFMC has been investigated in several studies, revealing its potential as an antimicrobial and antichlamydial agent.

Antimicrobial Activity

- Mechanism of Action : EFMC exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. Studies have shown that compounds similar to EFMC can impair the growth of pathogens like Chlamydia trachomatis without affecting host cell viability .

-

Case Studies :

- In a study evaluating various carbonate esters, EFMC demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, although specific MIC values for EFMC were not detailed .

- Another investigation highlighted the compound's ability to selectively target Chlamydia, suggesting its potential as a therapeutic agent for chlamydial infections .

Toxicological Profile

Understanding the safety profile of EFMC is crucial for its application in medicine. Toxicity assessments indicate that while some furan derivatives show genotoxic properties, EFMC's specific toxicity remains under investigation.

Genotoxicity Studies

- The Joint FAO/WHO Expert Committee on Food Additives noted concerns regarding genotoxicity among furan derivatives, indicating that further studies are needed to assess the safety of EFMC comprehensively .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding the biological activity and safety profile of EFMC:

Q & A

Q. What are the most reliable synthetic routes for Ethyl 2-furylmethyl carbonate, and how do reaction conditions influence yield?

this compound can be synthesized via transesterification, leveraging methodologies analogous to those used for other carbonate esters. For example, ionic liquids (e.g., imidazolium-based catalysts) have been shown to enhance reaction efficiency in similar systems by lowering activation energy and improving selectivity . Key variables include molar ratios of reactants (e.g., dimethyl carbonate and alcohol derivatives), temperature (optimized between 60–80°C), and catalyst loading (typically 1–5 mol%). Monitoring reaction progress via gas chromatography (GC) with flame ionization detection ensures precise control over intermediates and byproducts .

Q. How can researchers validate the purity of this compound, and what analytical techniques are critical for characterization?

Purity validation requires a combination of techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To identify volatile impurities and confirm molecular weight.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve structural features (e.g., furyl and carbonate moieties).

- Infrared Spectroscopy (IR) : Confirms functional groups (C=O stretch at ~1740 cm⁻¹ for carbonates). Reference databases like NIST Chemistry WebBook provide benchmark spectral data for cross-comparison .

Advanced Research Questions

Q. What strategies optimize catalytic systems for this compound synthesis, particularly in solvent-free or green chemistry contexts?

Advanced approaches include:

- Ionic Liquid Catalysts : Dual acid-base ionic liquids (e.g., sulfonic acid-functionalized imidazolium salts) enhance transesterification rates and recyclability. For instance, yields >90% have been reported in similar carbonate syntheses under mild conditions (70°C, 4 hours) .

- Microwave-Assisted Synthesis : Reduces reaction time by 50–70% compared to conventional heating, minimizing side reactions.

- Solvent-Free Systems : Eliminate purification steps and reduce environmental impact, though require precise temperature control to avoid decomposition.

Q. How do structural modifications to the furyl moiety impact the reactivity or stability of this compound?

Substituents on the furan ring (e.g., methyl, vinyl) alter electronic and steric properties:

- Electron-Donating Groups (e.g., methyl) : Increase nucleophilicity of the furyl oxygen, accelerating transesterification but potentially reducing thermal stability.

- Steric Hindrance (e.g., bulky vinyl groups) : May slow reaction kinetics but improve storage stability by reducing susceptibility to hydrolysis. Computational modeling (DFT studies) can predict these effects by analyzing charge distribution and transition states .

Q. What experimental design principles address contradictions in reported yields or byproduct profiles for this compound synthesis?

Contradictions often arise from:

- Catalyst Purity : Trace water in catalysts (e.g., NaOEt) can hydrolyze reactants, reducing yields. Pre-drying reagents over molecular sieves is critical .

- Reaction Quenching Methods : Rapid separation of the ether layer (to prevent acid-catalyzed decomposition) is essential, as noted in diazoacetate syntheses .

- Scale-Dependent Effects : Pilot-scale reactions may require adjusted stoichiometry or heating rates to maintain efficiency observed in small batches.

Q. How should researchers select solvents for this compound reactions to balance solubility and safety?

Solvent selection criteria include:

- Polarity : Low-polarity solvents (e.g., toluene) minimize side reactions but may require higher temperatures.

- Boiling Point : Matches reaction temperature to enable reflux (e.g., ethyl methyl carbonate, bp 107°C) .

- Safety : Avoid high-risk solvents (e.g., diethyl ether) due to flammability; safer alternatives like methyl tert-butyl ether (MTBE) are preferred .

Methodological Considerations

Q. What protocols ensure long-term stability of this compound during storage?

- Storage Conditions : Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation.

- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1 wt%) if prolonged storage is required.

- Monitoring : Periodic GC analysis detects degradation products (e.g., furfural derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.